5-Methylcytosine

Electrochemical detection DNA methylation Biosensors

5-Methylcytosine (5mC) is the fundamental, well-characterized epigenetic mark in mammalian genomes, formed by the enzymatic methylation of cytosine at the 5-position. Unlike transient modifications, 5mC is a stable, heritable covalent modification that serves as a primary repressive signal for gene regulation.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 130170-01-3
Cat. No. B146107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytosine
CAS130170-01-3
Synonyms5 Methylcytosine
5 Methylcytosine Monohydrochloride
5-Methylcytosine
5-Methylcytosine Monohydrochloride
Monohydrochloride, 5-Methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
InChIKeyLRSASMSXMSNRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.28 M
34.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcytosine (CAS 130170-01-3): A Defined Epigenetic Standard for Methylation Research and Assay Development


5-Methylcytosine (5mC) is the fundamental, well-characterized epigenetic mark in mammalian genomes, formed by the enzymatic methylation of cytosine at the 5-position [1]. Unlike transient modifications, 5mC is a stable, heritable covalent modification that serves as a primary repressive signal for gene regulation [2]. This compound, a pyrimidine derivative with a molecular weight of 125.13 g/mol, is the essential reference standard for a vast array of analytical techniques used to map, quantify, and understand DNA methylation patterns in both normal development and disease states .

Why Cytosine or 5-Hydroxymethylcytosine Cannot Substitute for 5-Methylcytosine in Critical Applications


Substituting 5-Methylcytosine (5mC) with its close analogs, cytosine (C) or 5-hydroxymethylcytosine (5hmC), introduces significant analytical and functional errors. Standard methods like bisulfite sequencing are incapable of distinguishing 5mC from 5hmC, leading to a composite and ambiguous readout that masks their distinct biological roles [1]. Furthermore, the methyl group of 5mC creates a unique chemical and electrochemical signature that is absent in cytosine, enabling specific detection and quantification methods that are impossible with the unmethylated base [2]. This fundamental difference in structure and stability mandates the use of a high-purity 5mC standard to ensure accurate calibration, prevent cross-reactivity, and generate reliable, interpretable data in epigenetics research.

Quantitative Evidence for Selecting 5-Methylcytosine (CAS 130170-01-3) Over Analogs


Electrochemical Differentiation: 180 mV Peak Potential Resolution from Cytosine

Direct electrochemical oxidation on a PPyox/MWNTs/GCE provides clear discrimination between 5-methylcytosine (5mC) and unmethylated cytosine (C). The oxidation peak potentials are separated by 180 mV, which is sufficient for accurate signal recognition and quantification in a mixed sample without prior separation [1].

Electrochemical detection DNA methylation Biosensors

Oxidation Rate Selectivity: Osmium Tetroxide Reactivity Distinguishes 5mC from Cytosine

The osmium oxidation rate for 5-methylcytosine is significantly higher than that for unmethylated cytosine, providing a chemical basis for sequence-selective detection. This large kinetic difference allows for the specific cleavage or labeling of methylated DNA strands, enabling the identification of 5mC at specific sites within long DNA sequences [1].

Chemical probing DNA modification Epigenetics

Immunodetection Specificity: Zero Cross-Reactivity with Non-Methylated and Hydroxymethylated Cytosine

Validated monoclonal antibodies (e.g., Clone RM231) raised against 5-methylcytosine exhibit no detectable cross-reactivity with non-methylated cytosine or 5-hydroxymethylcytosine (5hmC) in DNA, as confirmed by dot blot and other immunoassays. This contrasts with the well-documented inability of standard bisulfite sequencing to differentiate 5mC from 5hmC [REFS-1, REFS-2].

Immunoprecipitation Antibody validation MeDIP

Analytical Sensitivity: 4.4-Fold Improvement in Electrochemical Detection via Enzymatic Digestion

The sensitivity of 5-methylcytosine detection in CpG oligonucleotides (60mer) was enhanced by a factor of 4.4 when the DNA was first digested with endonuclease P1 into mononucleotides, compared to direct detection of the intact oligonucleotide. This optimized approach enables the detection of subtle differences in cytosine methylation status [1].

Electrochemistry DNA methylation Sensitivity

Sequencing Workflow Acceleration: ~13-Fold Faster Bisulfite Conversion for 5mC Mapping

Ultrafast bisulfite sequencing (UBS-seq) accelerates the detection of 5-methylcytosine by using highly concentrated reagents and elevated temperatures, resulting in a bisulfite reaction that is approximately 13 times faster than conventional BS-seq protocols. This acceleration reduces sample degradation and improves genome coverage [1].

Bisulfite sequencing DNA methylation Next-generation sequencing

Optimal Use Cases for 5-Methylcytosine (CAS 130170-01-3) in Research and Diagnostic Development


Calibration Standard for Electrochemical DNA Methylation Biosensors

The proven 180 mV peak potential resolution between 5mC and cytosine on a PPyox/MWNTs/GCE makes this compound an essential calibration standard for developing electrochemical biosensors aimed at detecting global DNA methylation levels [1]. Using 5mC for sensor validation ensures accurate quantification of methylation status without the confounding signals from unmethylated cytosine.

Positive Control in Methylated DNA Immunoprecipitation (MeDIP) Assays

Due to the validated zero cross-reactivity of specific monoclonal antibodies with non-methylated and hydroxymethylated cytosine, synthetic DNA containing 5mC serves as the definitive positive control for MeDIP assays [1]. This control is critical for normalizing enrichment signals and confirming assay specificity, which cannot be achieved with unmethylated DNA.

Reference Material for Benchmarking Next-Generation Sequencing Library Prep Kits

Given the 13-fold acceleration in detection offered by advanced methods like UBS-seq over conventional bisulfite sequencing, well-characterized 5mC standards are required to benchmark the efficiency and accuracy of new library preparation kits [1]. This enables developers to quantify improvements in conversion rates and DNA damage, providing objective performance metrics for their products.

Substrate for Developing Site-Specific DNA Cleavage and Labeling Tools

The large difference in osmium oxidation rates between 5mC and cytosine makes it a valuable substrate for designing and testing novel chemical biology tools [1]. Researchers can use 5mC-containing oligonucleotides to develop and validate sequence-selective DNA cleavage or labeling reactions, which are the foundation for new epigenetic mapping technologies.

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